molecular formula C26H28N2O3 B2430551 1-((1R,5S)-8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 1903178-57-3

1-((1R,5S)-8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No. B2430551
CAS RN: 1903178-57-3
M. Wt: 416.521
InChI Key: WIYDXIBBJQTXHO-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C26H28N2O3 and its molecular weight is 416.521. The purity is usually 95%.
The exact mass of the compound 1-((1R,5S)-8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Electron Transport Layers in Solar Cells

One area of application involves the use of structurally related compounds as electron transport layers (ETLs) in solar cells. A novel alcohol-soluble n-type conjugated polyelectrolyte, incorporating the electron-deficient nature of a diketopyrrolopyrrole (DPP) backbone, has been synthesized for use in inverted polymer solar cells (PSCs). The incorporation of this compound as an ETL can significantly enhance the power conversion efficiency of PSCs by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).

Potential Substance P Antagonists

Structurally similar compounds have been explored for their potential as Substance P antagonists. The stereoselective conversion of 2H-1,4-oxazin-2-ones into piperidinecarboxamides and subsequent reductions have yielded compounds of interest in this context (Rogiers et al., 2001).

Antimicrobial and Antioxidative Activities

Compounds featuring pyrrolidine dione structures have been synthesized and tested for antimicrobial and antioxidative activities. For example, pyrrolidines type 3,7-diazabicyclo[3.3.0] octane have been evaluated, revealing some level of antioxidative activity at certain concentrations (Amornraksa et al., 2008).

Synthesis and Characterization for Antimicrobial Properties

The synthesis of pyrrolidine-2,5-dione derivatives fused with a dibenzobarrelene backbone has been described, showcasing moderate antimicrobial activities against selected bacterial and fungal species. This highlights the potential of such compounds in developing new antimicrobial agents (Fondjo et al., 2021).

Asymmetric Construction of Spirocyclic Derivatives

The asymmetric construction of spirocyclic pyrrolidine-thiazolidinediones via catalyzed 1,3-dipolar cycloaddition represents another research application. These processes afford compounds with significant stereochemical control, which is crucial for the development of chiral pharmaceuticals and materials (Yang et al., 2015).

properties

IUPAC Name

1-[8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3/c29-24-13-14-25(30)28(24)22-15-20-11-12-21(16-22)27(20)26(31)17-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20-23H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYDXIBBJQTXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[8-(3,3-Diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione

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